Higher Chymotrypsin-Mediated Turnover Rate Versus Phenylalanine Propyl Ester
In a head‑to‑head kinetic study with α‑chymotrypsin, the rate constant for product formation (transesterification product) of L‑phenylalanine 4‑hydroxybutyl ester was 0.299 min⁻¹, 21 % higher than that of the closest structural analog, L‑phenylalanine propyl ester (0.247 min⁻¹), while the affinity constants for the two esters were nearly identical (8.6 vs 9.3 min⁻¹) [1].
| Evidence Dimension | Rate constant for enzymatic transesterification product formation (kcat) |
|---|---|
| Target Compound Data | 0.299 min⁻¹ (L‑phenylalanine 4‑hydroxybutyl ester) |
| Comparator Or Baseline | L‑phenylalanine propyl ester, 0.247 min⁻¹ |
| Quantified Difference | 21 % increase in turnover rate |
| Conditions | Immobilised α‑chymotrypsin (EC 3.4.21.1), 25 °C, pH 7.5, continuous fixed‑bed reactor |
Why This Matters
A higher enzymatic turnover translates directly into greater throughput and reduced enzyme loading in continuous‑flow biocatalytic processes, making the hydroxybutyl ester the preferred substrate for industrial‑scale transesterification reactions.
- [1] Infoscience EPFL. The kinetics of transesterification by a‑chymotrypsin of a racemic mixture of phenylalanine propyl ester with 1,4‑butanediol. 1992;5(3):213-231. CAN 116:146683. View Source
